2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole
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Overview
Description
2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a chlorophenyl ring and an imidazole ring substituted with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole typically involves the condensation of 2-chlorophenylhydrazine with a suitable carbonyl compound, followed by cyclization to form the imidazole ring. One common method involves the reaction of 2-chlorophenylhydrazine with benzil in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole
- 2-[2-(2-Bromophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole
- 2-[2-(2-Methylphenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole
Uniqueness
2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in substitution reactions and contributes to its antimicrobial properties .
Properties
CAS No. |
139007-43-5 |
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Molecular Formula |
C21H15ClN4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4,5-diphenyl-1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C21H15ClN4/c22-17-13-7-8-14-18(17)25-26-21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24) |
InChI Key |
MQASQLJBURWYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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